7-Benzyloxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine is a derivative of Quetiapine, an atypical antipsychotic primarily used in the treatment of schizophrenia and bipolar disorder. This compound features a unique structural modification that may enhance its pharmacological properties and therapeutic potential. The compound is identified by the CAS number 1076198-97-4 and has a molecular formula of C24H23N3OS, with a molecular weight of approximately 401.53 g/mol .
7-Benzyloxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine falls under the classification of psychoactive compounds, specifically as an antipsychotic medication. Its modifications position it within a subset of compounds aimed at enhancing efficacy or reducing side effects compared to traditional antipsychotics.
The synthesis of 7-Benzyloxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine typically involves several steps:
The synthesis process requires careful control of reaction conditions such as temperature and pH to ensure high yield and purity of the final product. Typical reaction conditions might involve refluxing in an organic solvent followed by purification techniques such as chromatography to isolate the desired compound.
The molecular structure of 7-Benzyloxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine includes several key functional groups:
The structural representation can be visualized using cheminformatics software or databases that provide 3D models for better understanding of spatial orientation and interactions with biological targets .
7-Benzyloxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine can undergo various chemical reactions:
Common reagents for these reactions include:
The products formed depend on specific reaction conditions, yielding derivatives that may possess unique properties suitable for further research or therapeutic applications.
The mechanism of action for 7-Benzyloxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine primarily involves interaction with neurotransmitter receptors in the brain:
Research indicates that this compound's binding affinity to these receptors may vary compared to its parent compound, potentially offering improved efficacy or reduced side effects. Additionally, pharmacokinetic studies suggest that it is soluble in solvents like dichloromethane and methanol, which facilitates its use in laboratory settings .
Relevant data on these properties can be found in chemical databases and supplier specifications, which provide insights into handling and application considerations.
7-Benzyloxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine has several potential applications:
Its unique structural characteristics make it a valuable candidate for ongoing research aimed at improving mental health treatments and understanding neurochemical mechanisms involved in psychiatric disorders .
The chemical architecture of 7-Benzyloxy-N-des[[2-(2-hydroxy)ethoxy]ethyl] Quetiapine is founded on a dibenzo[b,f][1,4]thiazepine heterocyclic system, which serves as the central pharmacophore. This tricyclic framework comprises two benzene rings fused to a seven-membered thiazepine ring containing nitrogen and sulfur atoms at positions 1 and 4, respectively. The molecular formula (C₂₄H₂₃N₃OS) and accurate mass (401.1562 Da) confirm this core structure [1]. Key spectroscopic signatures include characteristic UV-Vis absorption bands at 290–320 nm (attributed to the extended π-conjugation) and distinct NMR resonances for the thiazepine ring protons between δ 7.0–8.5 ppm [3] [9]. The sulfur atom contributes to the compound’s planarity distortion, influencing its receptor binding kinetics. Unlike simpler benzothiazepines, this framework enables multidirectional interactions with biological targets due to its conformational flexibility and electron-rich regions [6] [9].
Table 1: Characteristic Features of the Dibenzo[b,f][1,4]thiazepine Core
Structural Element | Spectroscopic/Computational Signature | Functional Role |
---|---|---|
Benzene Ring A (C1–C6) | ¹H NMR: δ 7.2–7.8 ppm (multiplet) | π-Stacking interactions |
Benzene Ring B (C7–C12) | ¹H NMR: δ 6.9–7.6 ppm (multiplet) | Hydrogen bonding acceptor |
Thiazepine Ring (N4,S1,C11-C13) | ¹³C NMR: δ 150–160 ppm (C-N); 115–120 ppm (C-S) | Conformational flexibility |
Piperazinyl Substituent | MS/MS fragment m/z 84.08 [C₄H₁₀N₃⁺] | Pharmacophore anchoring |
The 7-benzyloxy modification differentiates this compound from its parent metabolites. This group consists of a phenylmethyl ether (-OCH₂C₆H₅) attached at the C7 position of the dibenzothiazepine core, evidenced by the benzylic methylene protons (δ 5.15 ppm, singlet) and aromatic protons (δ 7.3–7.5 ppm) in ¹H NMR spectra [1] [7]. This modification enhances the compound’s lipophilicity (logP increase of ~1.5 compared to 7-hydroxy analogs), facilitating membrane permeability in biological assays [9].
The N-des designation indicates removal of the 2-(2-hydroxyethoxy)ethyl side chain from the parent Quetiapine structure. This results in a secondary amine at the piperazinyl nitrogen, detectable via IR spectroscopy (N-H stretch at 3300–3500 cm⁻¹). The absence of the hydroxyethoxyethyl moiety reduces the compound’s hydrogen-bonding capacity compared to Quetiapine, altering its solubility profile (water solubility <1 mg/mL) [6] [10]. This structural simplification makes the compound valuable as a synthetic intermediate for deuterated analogs and radiolabeled tracers [2] [7].
The deuterated analog, 7-Benzyloxy-N-des[[2-(2-hydroxy)ethoxy]ethyl] Quetiapine-d₈, incorporates eight deuterium atoms (C₂₄H₁₅D₈N₃OS) at the piperazine ring positions, confirmed by a molecular weight of 409.57 Da (+8.05 Da compared to the protiated form) [2] [7]. The deuterium atoms are specifically located at the 2,2,3,3,5,5,6,6-octadeuteriopiperazinyl positions, as verified by mass spectrometry fragments at m/z 92.15 [C₄D₈N₃⁺] instead of m/z 84.08 [C₄H₁₀N₃⁺] [7] [8]. This isotopic labeling serves critical purposes:
Table 2: Isotopic Properties of Deuterated vs. Non-Deuterated Compounds
Property | 7-Benzyloxy-Norquetiapine (C₂₄H₂₃N₃OS) | 7-Benzyloxy-Norquetiapine-d₈ (C₂₄H₁₅D₈N₃OS) | Analytical Utility |
---|---|---|---|
Molecular Weight | 401.52 Da | 409.57 Da | Baseline separation in HPLC |
Key MS Fragment | m/z 84.08 [C₄H₁₀N₃⁺] | m/z 92.15 [C₄D₈N₃⁺] | Metabolic pathway tracing |
Retention Time (RP-HPLC) | 12.7 min | 12.5 min | Co-elution prevention |
Metabolic Stability (t₁/₂) | 45 min (human hepatocytes) | 68 min (human hepatocytes) | Enzyme kinetics studies |
Structurally, 7-Benzyloxy-N-des[[2-(2-hydroxy)ethoxy]ethyl] Quetiapine diverges from Quetiapine at two key sites:
These modifications significantly alter physicochemical properties:
Compound | Molecular Formula | Molecular Weight | Key Structural Features | Primary Research Use |
---|---|---|---|---|
Quetiapine | C₂₁H₂₅N₃O₂S | 383.51 Da | -N-linked (2-hydroxyethoxy)ethyl chain | Pharmacological active drug |
Norquetiapine (N-Desalkyl Quetiapine) | C₁₇H₁₇N₃S • 2HCl | 368.32 Da (free base) | Secondary piperazinyl amine | Active metabolite reference |
7-Benzyloxy-Norquetiapine | C₂₄H₂₃N₃OS | 401.52 Da | 7-O-Benzyl protected derivative | Synthetic precursor |
7-Hydroxy-Norquetiapine | C₁₇H₁₇N₃OS | 323.41 Da | Phenolic metabolite | Receptor binding studies |
Functionally, 7-Benzyloxy-Norquetiapine serves as a synthetic intermediate for preparing deuterated internal standards (e.g., 7-Hydroxy-Norquetiapine-d₈) rather than a direct pharmacological probe [3] [7]. Its benzyl group acts as a protecting moiety that can be hydrogenolytically cleaved to access the bioactive 7-hydroxy metabolite, which exhibits affinity for serotonin (5-HT₁ₐ) and norepinephrine transporters (NET) [5] [9]. Unlike Quetiapine and Norquetiapine, the 7-benzyloxy derivative shows negligible receptor binding, confirming that the free 7-hydroxy group is essential for pharmacological activity [6] [9].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: